
Nickel, bis(triphenylphosphine)-, dithiocyanate
Overview
Description
Nickel, bis(triphenylphosphine)-, dithiocyanate is a coordination compound with the molecular formula C₃₈H₃₀N₂NiP₂S₂ and a molecular weight of 699.429 g/mol . This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel, bis(triphenylphosphine)-, dithiocyanate typically involves the reaction of nickel(II) chloride with triphenylphosphine and potassium thiocyanate in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel, bis(triphenylphosphine)-, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine or thiocyanate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Various ligands like phosphines, amines, and thiolates can be used under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Nickel, bis(triphenylphosphine)-, dithiocyanate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Nickel, bis(triphenylphosphine)-, dithiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The triphenylphosphine and thiocyanate ligands play a significant role in stabilizing the nickel center and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Nickel, bis(triphenylphosphine)-, dichloride: This compound has similar structural properties but different reactivity due to the presence of chloride ligands instead of thiocyanate.
Nickel, bis(triphenylphosphine)-, dibromide: Similar to the dichloride compound, but with bromide ligands.
Nickel, bis(triphenylphosphine)-, diisothiocyanate: This compound has isothiocyanate ligands, which can lead to different reactivity and applications.
Uniqueness: Nickel, bis(triphenylphosphine)-, dithiocyanate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of both triphenylphosphine and thiocyanate ligands allows for versatile applications in catalysis and material science .
Biological Activity
Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(NCS)2) is a coordination compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and various research findings.
Chemical Structure and Properties
This compound features nickel as the central metal ion coordinated to two triphenylphosphine ligands and two thiocyanate groups. The strong field ligand triphenylphosphine significantly influences the electronic properties and stability of the compound, making it a subject of interest in both coordination chemistry and biological studies .
The biological activity of Ni(PPh3)2(NCS)2 is primarily attributed to its ability to coordinate with various biological molecules. The nickel center can undergo redox reactions, shifting between different oxidation states, which is crucial for its catalytic properties. The ligands stabilize the nickel center and facilitate interactions with cellular components .
1. Antitumor Activity
Research indicates that nickel complexes, including Ni(PPh3)2(NCS)2, exhibit significant antitumor properties. For instance, studies have shown that nickel(II) complexes can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
2. Antimicrobial Activity
Nickel complexes are also investigated for their antimicrobial properties. Mixed ligand complexes involving nickel have shown effectiveness against a range of bacterial and fungal strains. The chelation ability of these complexes enhances their interaction with microbial targets, leading to increased antimicrobial efficacy .
3. Catalytic Applications
Beyond biological activity, Ni(PPh3)2(NCS)2 serves as a catalyst in organic synthesis reactions. Its ability to facilitate cross-coupling reactions makes it valuable in the development of pharmaceuticals and advanced materials .
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of Ni(PPh3)2(NCS)2 revealed that it effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, nickel complexes were tested against Gram-positive and Gram-negative bacteria. Results indicated that Ni(PPh3)2(NCS)2 exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
Research Findings Summary
Properties
IUPAC Name |
nickel(2+);triphenylphosphane;dithiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYPDFJOAABS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2NiP2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935609 | |
Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15709-62-3 | |
Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.